molecular formula C8H14ClNO2 B13486500 (2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride

(2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride

Cat. No.: B13486500
M. Wt: 191.65 g/mol
InChI Key: QYBVHOWUAZLMAR-FJXQXJEOSA-N
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Description

(2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of an amino group, a cyclopentene ring, and a propanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride typically involves the following steps:

    Cyclopentene Formation: The cyclopentene ring can be synthesized through the Diels-Alder reaction between a diene and a dienophile.

    Amino Acid Formation: The amino group is introduced through reductive amination of a suitable precursor, such as an aldehyde or ketone, using ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction of the cyclopentene ring can yield cyclopentane derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Epoxides and Diols: From oxidation reactions.

    Cyclopentane Derivatives: From reduction reactions.

    N-Substituted Amino Acids: From substitution reactions.

Scientific Research Applications

(2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (2S)-2-amino-3-phenylpropanoic acid hydrochloride
  • (2S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid hydrochloride
  • (2S)-2-amino-3-(cycloprop-1-en-1-yl)propanoic acid hydrochloride

Comparison:

  • Structural Differences: The primary difference lies in the ring structure attached to the amino acid backbone. The cyclopentene ring in (2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride imparts unique steric and electronic properties compared to phenyl, cyclohexene, or cyclopropene rings.
  • Reactivity: The reactivity of the compound can vary based on the ring structure, influencing its behavior in chemical reactions and biological interactions.
  • Applications: The specific applications may differ based on the unique properties of each compound, with this compound offering distinct advantages in certain contexts.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(2S)-2-amino-3-(cyclopenten-1-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c9-7(8(10)11)5-6-3-1-2-4-6;/h3,7H,1-2,4-5,9H2,(H,10,11);1H/t7-;/m0./s1

InChI Key

QYBVHOWUAZLMAR-FJXQXJEOSA-N

Isomeric SMILES

C1CC=C(C1)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1CC=C(C1)CC(C(=O)O)N.Cl

Origin of Product

United States

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